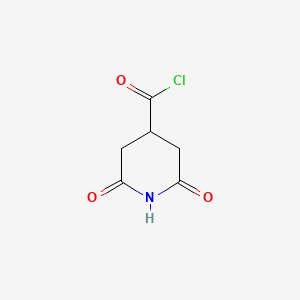
2,6-Dioxopiperidine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxopiperidine-4-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxopiperidine-4-carbonyl chloride typically involves the chlorination of 2,6-dioxopiperidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves the conversion of the carboxylic acid group into an acyl chloride group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxopiperidine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dioxopiperidine-4-carboxylic acid.
Reduction: It can be reduced to form corresponding alcohols or amines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
2,6-Dioxopiperidine-4-carbonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dioxopiperidine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2,6-Dioxopiperidine-4-carboxylic acid: The parent compound from which 2,6-Dioxopiperidine-4-carbonyl chloride is derived.
Piperidine derivatives: Other compounds containing the piperidine ring, such as piperidine-4-carboxylic acid and piperidine-4-carbonyl chloride.
Uniqueness: this compound is unique due to its specific reactivity as an acyl chloride. This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its ability to form stable derivatives with various nucleophiles sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H6ClNO3 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
2,6-dioxopiperidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO3/c7-6(11)3-1-4(9)8-5(10)2-3/h3H,1-2H2,(H,8,9,10) |
InChI Key |
QTNYSISDOMRSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)NC1=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















